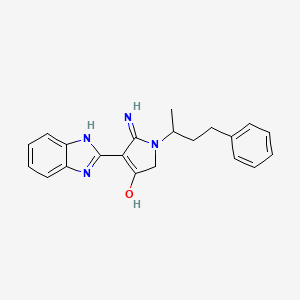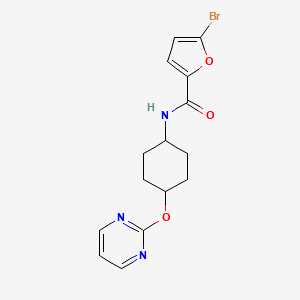
4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" appears to be a heterocyclic compound that may be related to the pyridine-based heterocycles discussed in the first paper. These types of compounds are known for their potential antimicrobial properties and are often synthesized for evaluation in various biological activities. The synthesis of related pyridine, pyridazine, and thiadiazole derivatives has been described as facile and convenient, indicating that the compound may also be synthesized through a similarly efficient process .
Synthesis Analysis
The synthesis of related pyridine-based heterocycles has been achieved via a versatile precursor, 3-oxo-N-(pyridin-2-yl)butanamide. This suggests that the compound of interest could potentially be synthesized using a similar approach, possibly involving the addition of a thiazole moiety to the pyridine core. The synthesis process is noted for its convenience, which could be advantageous for producing the compound on a larger scale for further study .
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a pyridine core, a trifluoromethyl group, a cyano group, and a thiazole ring. These functional groups are likely to contribute to the compound's chemical behavior and potential biological activity. The presence of both electron-withdrawing (cyano and trifluoromethyl) and electron-donating (thiazole) groups could influence the compound's reactivity and interactions with biological targets .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar structures. For instance, the use of cyanamide as a building block in a multicomponent reaction to synthesize cyanoimino pyrimidine derivatives suggests that the cyano group in the compound could participate in similar reactions. This could potentially lead to the formation of various heterocyclic skeletons, depending on the reaction conditions and catalysts used .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly detailed in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The antimicrobial evaluation of related compounds indicates that the compound might also display biological activity, which could be explored in further studies .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The utility of similar compounds in the synthesis of heterocyclic derivatives, such as pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole, has been demonstrated. These processes involve reactions pendant to pyrimidine or pyridine rings, showcasing the versatility of the compound in synthesizing complex molecules with potential antimicrobial activities (Farag et al., 2009); (Darwish et al., 2010).
Antimicrobial Evaluation
Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties, showing moderate activity. This suggests the potential of "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" in contributing to the development of new antimicrobial agents (Faty et al., 2011).
Chemical Reactions and Novel Syntheses
Research has also focused on exploring the reactions of similar compounds for the synthesis of novel derivatives. For instance, reactions involving cyanothioacetamide and cyanoacetamide under solvent-free conditions have led to the development of pyridine-2(1H)thione/one derivatives. These findings underscore the compound's utility in facilitating innovative chemical syntheses (Rateb, 2011).
Antiviral and Antiulcer Applications
While the specific compound "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" has not been directly linked to antiviral or antiulcer studies, related structures have been evaluated for such activities. This indicates the potential for this compound to be explored in similar therapeutic contexts, emphasizing the importance of further research in this area (Attaby et al., 2006); (Kaminski et al., 1987).
Propiedades
IUPAC Name |
4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS2/c1-9-7-11(15(16,17)18)10(8-19)13(21-9)24-5-2-3-12(23)22-14-20-4-6-25-14/h4,6-7H,2-3,5H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBYFBQLWAXBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)NC2=NC=CS2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)


![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2527514.png)

![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)
